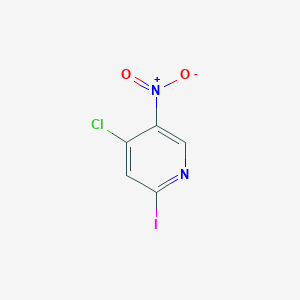

4-Chloro-2-iodo-5-nitropyridine

Description

4-Chloro-2-iodo-5-nitropyridine is a halogenated nitropyridine derivative with a molecular formula of C₅H₂ClIN₂O₂ and a molar mass of 313.44 g/mol. This compound features a pyridine ring substituted with chlorine (Cl) at position 4, iodine (I) at position 2, and a nitro group (NO₂) at position 4. Its structure makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions due to the presence of iodine, which facilitates Suzuki-Miyaura and Ullmann-type couplings .

Properties

Molecular Formula |

C5H2ClIN2O2 |

|---|---|

Molecular Weight |

284.44 g/mol |

IUPAC Name |

4-chloro-2-iodo-5-nitropyridine |

InChI |

InChI=1S/C5H2ClIN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H |

InChI Key |

HBMOZRFEVDNKPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1I)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodo-5-nitropyridine typically involves the nitration of 4-chloro-2-iodopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . The reaction conditions must be carefully controlled to ensure high yield and purity of the desired compound.

Industrial Production Methods

Industrial production of 4-Chloro-2-iodo-5-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is typically purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Organolithium or organomagnesium reagents, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Various substituted pyridines depending on the nucleophile used.

Reduction: 4-Chloro-2-iodo-5-aminopyridine.

Scientific Research Applications

4-Chloro-2-iodo-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-5-nitropyridine and its derivatives depends on the specific application and target

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of substituted pyridines allows for systematic comparisons. Below is an analysis of 4-Chloro-2-iodo-5-nitropyridine relative to its analogs, focusing on substituent effects, reactivity, and applications.

Structural Analogs and Substituent Effects

Key structural analogs include:

Substituent Impact Analysis:

- Halogen Effects : Iodine (atomic radius: 1.98 Å) introduces steric bulk and polarizability, enhancing cross-coupling reactivity compared to smaller halogens like chlorine (0.99 Å) or fluorine (0.64 Å) .

- Nitro Group Positioning: The nitro group at position 5 in the target compound strongly withdraws electrons, activating the pyridine ring for nucleophilic substitution at positions 2 and 4. In contrast, analogs like 4-Chloro-5-iodo-3-nitropyridin-2-amine exhibit intramolecular hydrogen bonding due to the amino group, reducing reactivity .

- Amino vs. Nitro Groups: Amino-substituted derivatives (e.g., 4-Chloro-5-nitropyridin-2-amine, CAS 24484-96-6) are less electrophilic but serve as precursors for heterocyclic amines in drug synthesis .

Physicochemical Properties

- Solubility: The iodine atom in 4-Chloro-2-iodo-5-nitropyridine increases hydrophobicity compared to non-iodinated analogs like 2-Chloro-5-nitropyridine. This property is critical in drug design for membrane permeability .

- Melting Points : Halogen size correlates with melting points. For example, 2-Chloro-5-nitropyridine (4548-45-2) has a reported melting point of 98–100°C, while iodine-containing analogs likely exhibit higher melting points due to stronger van der Waals forces .

Biological Activity

4-Chloro-2-iodo-5-nitropyridine (C₅H₃ClIN₂O₂) is a heterocyclic compound that has garnered interest in pharmaceutical and agrochemical research due to its unique structural features. This compound contains a pyridine ring substituted with chlorine, iodine, and nitro groups, which contribute to its biological activity. This article explores the biological activity of 4-Chloro-2-iodo-5-nitropyridine, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical structure of 4-Chloro-2-iodo-5-nitropyridine is characterized by:

- A pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Substituents : Chlorine at the 4-position, iodine at the 2-position, and a nitro group at the 5-position.

Antimicrobial Properties

Preliminary studies suggest that compounds with nitro and halogen substituents often exhibit antimicrobial properties. Research indicates that 4-Chloro-2-iodo-5-nitropyridine may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited. The nitro group can undergo reduction to form reactive intermediates that may interact with microbial cellular components.

Anticancer Activity

Nitropyridines, including 4-Chloro-2-iodo-5-nitropyridine, have been investigated for their anticancer potential. The compound's ability to interact with specific molecular targets within cancer cells could lead to cytotoxic effects. For example, the nitro group may be reduced intracellularly, generating reactive species that can damage DNA or proteins, thus influencing cell viability and proliferation.

The biological activity of 4-Chloro-2-iodo-5-nitropyridine is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways.

Further research is needed to elucidate these interactions fully and quantify binding affinities.

Case Studies

-

Antimicrobial Activity Assessment :

A study evaluated the antimicrobial effects of various nitropyridines, including 4-Chloro-2-iodo-5-nitropyridine. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development. -

Cytotoxicity in Cancer Cells :

In vitro studies demonstrated that 4-Chloro-2-iodo-5-nitropyridine exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS) following nitro group reduction, leading to apoptosis in treated cells.

Comparative Analysis with Similar Compounds

The biological activity of 4-Chloro-2-iodo-5-nitropyridine can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-5-nitropyridin-4-ol | Chlorine at the 3-position | Different reactivity profile due to substitution pattern |

| 3-Iodo-5-nitropyridin-4-ol | Iodine instead of chlorine | Enhanced lipophilicity affecting biological activity |

| 4-Chloro-2-nitropyridine | Chlorine at the 4-position | Different biological activity due to functional group positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.